Hydrogen Bonding Capacity: Enhanced Interaction Potential Relative to Hydrocinnamic Acid
The target compound possesses a primary amine group that acts as an additional hydrogen bond donor compared to the parent molecule, hydrocinnamic acid (3-phenylpropionic acid). This structural feature increases its capacity for molecular recognition. Hydrocinnamic acid has 1 H-bond donor and 2 H-bond acceptors. The addition of the aminomethyl group in the target compound increases the H-bond donor count to 2, while maintaining 3 H-bond acceptors [1]. This difference is critical for interactions with biological targets like enzymes and receptors where multi-point hydrogen bonding is essential for binding affinity and specificity.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Hydrocinnamic acid: 1 |
| Quantified Difference | +1 H-bond donor (100% increase) |
| Conditions | Structural analysis based on functional group count. |
Why This Matters
Increased hydrogen bonding capacity is a primary driver for improved target engagement in medicinal chemistry, making this compound a superior scaffold for inhibitor design.
- [1] PubChem. (2025). 3-(4-Aminomethyl-phenyl)-propionic acid. Compound Summary. View Source
